Vinylcyclopropane

Beschreibung

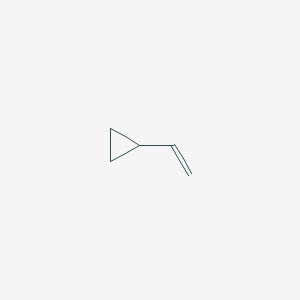

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethenylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-2-5-3-4-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWFBNMYFYINAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219358 | |

| Record name | Ethenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-86-7 | |

| Record name | Ethenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethenylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Vinylcyclopropane-Cyclopentene Rearrangement: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The vinylcyclopropane-cyclopentene rearrangement is a powerful thermally-induced or metal-catalyzed isomerization that has captivated organic chemists for over six decades. This transformation, which converts a substituted this compound into a cyclopentene, has profound implications for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This whitepaper provides an in-depth exploration of the history, mechanism, and practical application of this rearrangement. It includes a critical analysis of the long-standing mechanistic debate, quantitative data on reaction kinetics and stereoselectivity, and detailed experimental protocols for key transformations, serving as a comprehensive resource for researchers in the field.

A Historical Journey: From Serendipity to Synthetic Cornerstone

The discovery of the this compound-cyclopentene rearrangement can be traced back to 1959, when Norman P. Neureiter, a chemist at Humble Oil and Refining, was investigating the pyrolysis of 1,1-dichloro-2-vinylcyclopropane.[1][2] While attempting to dehydrochlorinate the molecule, he unexpectedly observed a rearrangement to a dichlorocyclopentene derivative at temperatures exceeding 400 °C.[2][3] This seminal finding laid the groundwork for the broader understanding of this unique molecular reorganization.

Just a year later, in 1960, the all-carbon version of the rearrangement was independently reported by two research groups: Emanuel Vogel and his team in Germany, and C. G. Overberger and A. E. Borchert in the United States.[2] They demonstrated that heating this compound itself leads to its isomerization to cyclopentene.[2] These initial reports sparked a wave of research aimed at understanding the underlying mechanism and exploring the synthetic utility of this novel transformation.

Early investigations in the 1960s established that the rearrangement typically requires high temperatures (300-500 °C) and has a substantial activation energy of approximately 50 kcal/mol.[3] The ensuing decades saw extensive studies on the kinetics, stereochemistry, and substituent effects of the reaction, solidifying its place as a fundamental tool in the synthetic organic chemist's arsenal.

The Mechanistic Dichotomy: A Tale of Concerted versus Stepwise Pathways

The mechanism of the this compound-cyclopentene rearrangement has been a subject of intense debate and investigation for decades.[3] Two primary pathways have been proposed: a concerted, pericyclic process governed by the principles of orbital symmetry, and a stepwise process involving the formation of a diradical intermediate.

The Concerted[1][2]-Sigmatropic Shift

The concerted pathway is classified as a[1][2]-sigmatropic rearrangement. According to the Woodward-Hoffmann rules, a suprafacial-inversion (si) or an antarafacial-retention (ar) pathway is thermally allowed. This model suggests a highly ordered transition state where the C1-C2 bond of the cyclopropane ring breaks as the new C3-C5 bond forms simultaneously.

The Stepwise Diradical Mechanism

The alternative stepwise mechanism involves the homolytic cleavage of the weakest bond in the this compound, the C1-C2 bond, to form a resonance-stabilized allyl radical and a primary radical, constituting a 1,5-diradical intermediate. This diradical can then undergo conformational changes before cyclizing to form the cyclopentene ring.

The Prevailing View: Evidence for the Diradical Pathway

While kinetic data and secondary kinetic isotope effects have provided some support for a concerted mechanism, a larger body of evidence, including product distributions from stereochemical studies and extensive computational analysis, strongly favors the diradical pathway.[3] The observation of all four possible stereoisomers in the rearrangement of appropriately substituted and deuterated vinylcyclopropanes is a key piece of experimental evidence that is difficult to reconcile with a purely concerted mechanism.[3] Computational studies have consistently shown that the diradical intermediates and transition states are lower in energy than those of the concerted pathways.[4]

The prevailing consensus is that the rearrangement proceeds through a diradical intermediate, although the degree of "concertedness" can be influenced by the substitution pattern on the this compound.

Quantitative Analysis: Kinetics and Stereochemistry

The following tables summarize key quantitative data that has been instrumental in elucidating the mechanism and understanding the scope of the this compound-cyclopentene rearrangement.

Activation Parameters for Substituted Vinylcyclopropanes

| Substituent | Temperature (°C) | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (log A, s⁻¹) | Reference |

| None | 325-390 | 49.7 | 13.6 | [5] |

| 1-methyl | 296-328 | 48.6 | 13.7 | [5] |

| cis-1-methyl-2-vinyl | 166-220 | 31.2 | 11.0 | [5] |

| Methoxy | ~220 | Lowered Ea | - | [3] |

| Dithiane | Lowered Temperature | Lowered Ea | - | [3] |

Note: The data for methoxy and dithiane substituents are qualitative descriptions from the literature indicating a significant rate enhancement.

Stereochemical Product Distribution in the Rearrangement of Deuterated Vinylcyclopropanes

The thermal rearrangement of stereospecifically deuterated vinylcyclopropanes has been a cornerstone in mechanistic studies. The product ratios of the four possible stereoisomers (si, ar, sr, ai) provide direct insight into the stereochemical course of the reaction.

| Substrate | si (%) | ar (%) | sr (%) | ai (%) | Reference |

| trans-1,2-dideuteriothis compound | 40 | 13 | 24 | 23 | [5][6] |

| cis-1,2-dideuteriothis compound | - | - | - | - | Data not readily available in a compiled format |

Note: 'si' = suprafacial-inversion, 'ar' = antarafacial-retention, 'sr' = suprafacial-retention, 'ai' = antarafacial-inversion. The formation of the formally "forbidden" sr and ai products is strong evidence against a purely concerted mechanism.

Experimental Protocols: Key Historical and Synthetic Examples

This section provides detailed experimental methodologies for seminal and representative examples of the this compound-cyclopentene rearrangement.

The First Observation: Pyrolysis of 1,1-Dichloro-2-vinylcyclopropane (Neureiter, 1959)

Synthesis of 1,1-Dichloro-2-vinylcyclopropane: A mixture of 1,3-butadiene and chloroform was treated with a strong base to generate dichlorocarbene, which then added to the diene.

Rearrangement Procedure: The purified 1,1-dichloro-2-vinylcyclopropane was subjected to pyrolysis at temperatures above 400 °C. The product, 4,4-dichlorocyclopentene, was isolated and characterized.[1][2] Detailed procedural specifics from the original publication are limited in publicly available summaries.

The All-Carbon Rearrangement (Vogel, 1960; Overberger & Borchert, 1960)

Synthesis of this compound: this compound was prepared through established synthetic routes of the time.

Rearrangement Procedure: this compound was heated in the gas phase in a static system at temperatures ranging from 325 to 500 °C. The major product, cyclopentene, was identified and quantified.[2] Specific details of the experimental setup from the original publications require access to the full historical texts.

Application in Natural Product Synthesis: The Hudlicky Synthesis of (±)-Hirsutene

The this compound-cyclopentene rearrangement has been a key step in the total synthesis of numerous complex natural products. A notable example is the synthesis of the triquinane sesquiterpene (±)-hirsutene by Hudlicky and coworkers.

Key Rearrangement Step: A substituted this compound precursor was subjected to flash vacuum pyrolysis (FVP) to induce the rearrangement and construct the central five-membered ring of the hirsutene core.[7][8]

General FVP Procedure: The this compound substrate is slowly sublimed under high vacuum through a heated quartz tube. The temperature of the tube is carefully controlled to effect the rearrangement while minimizing decomposition. The product is then collected in a cold trap. The crude product is purified by chromatography to yield the desired cyclopentene derivative. Specific temperatures and substrate details are found within the primary literature describing the total synthesis.

Visualizing the Mechanism: DOT Language Diagrams

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the this compound-cyclopentene rearrangement.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound rearrangement - Wikipedia [en.wikipedia.org]

- 4. Computational explorations of this compound-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Vinylcyclopropane Thermal Rearrangement: A Journey from Serendipitous Discovery to Mechanistic Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal rearrangement of vinylcyclopropane to cyclopentene is a cornerstone of carbocyclic chemistry, providing a powerful tool for the construction of five-membered rings. First observed over six decades ago, this seemingly simple transformation has captivated chemists with its mechanistic intricacies, revealing a fascinating interplay between concerted pericyclic and stepwise diradical pathways. This technical guide delves into the core of this rearrangement, from its initial discovery to the nuanced understanding of its mechanism, supported by key experimental data and detailed protocols from seminal studies. Understanding the subtleties of this reaction is paramount for its effective application in the synthesis of complex molecules, including natural products and pharmacologically active compounds.

The Discovery: A Tale of Three Pioneers

The first hint of this unique ring expansion emerged in 1959 from the work of Norman P. Neureiter.[1] While studying the pyrolysis of 1,1-dichloro-2-vinylcyclopropane at temperatures exceeding 400 °C, he unexpectedly isolated 4,4-dichlorocyclopentene.[1] This observation laid the groundwork for the investigation of the all-carbon analogue.

The definitive discovery of the this compound-cyclopentene rearrangement was independently reported in 1960 by two research groups: Emanuel Vogel and the team of C. G. Overberger and A. E. Borchert.[2][3] Vogel's work on "small carbon rings" and Overberger and Borchert's investigations into thermal rearrangements in small ring systems converged on the same fundamental transformation: the isomerization of this compound to cyclopentene under thermal conditions.[2][3]

The Mechanistic Dichotomy: Concerted vs. Stepwise

The deceptively simple outcome of the this compound rearrangement belies a complex mechanistic landscape that has been the subject of extensive debate and investigation. Two primary pathways have been proposed and are now understood to be operative, with the predominant mechanism being highly dependent on the substitution pattern of the this compound substrate.[1][2]

The Stepwise Diradical Pathway

Early mechanistic studies quickly pointed towards a stepwise process involving the formation of a diradical intermediate. The activation energy for the rearrangement was found to be approximately 50 kcal/mol, which is significantly lower than the energy required to cleave a cyclopropane C-C bond in an unsubstituted cyclopropane.[2] This difference was attributed to the stabilization of the resulting radical by the adjacent vinyl group, leading to the formation of a resonance-stabilized allyl radical.

The diradical mechanism proceeds through the homolytic cleavage of the C1-C2 bond of the cyclopropane ring, which is allylic to the vinyl group, to form a pent-2-en-1,5-diyl diradical. This intermediate can then undergo conformational changes and subsequent ring closure to form the cyclopentene product. The intermediacy of this diradical species explains the loss of stereochemistry often observed in the rearrangement of substituted vinylcyclopropanes.

The Concerted Pericyclic Pathway

In parallel to the diradical hypothesis, a concerted[2][4]-sigmatropic shift was proposed, governed by the principles of orbital symmetry as described by Woodward and Hoffmann. According to these rules, the thermal rearrangement can proceed through stereochemically distinct suprafacial-inversion (si) or antarafacial-retention (ar) pathways. The concerted mechanism implies a single transition state connecting the reactant and the product without the formation of a discrete intermediate.

Kinetic isotope effect studies and the high stereoselectivity observed in certain substituted systems provide strong evidence for the concerted pathway. For instance, the rearrangement of some trans-vinylcyclopropanes yields products consistent with the symmetry-allowed pathways, suggesting a concerted mechanism is at play.[1]

The modern understanding is that the this compound rearrangement exists on a mechanistic continuum. The potential energy surface is often flat, with the diradical species representing shallow intermediates or transition states that are close in energy. For the parent this compound, the reaction is believed to proceed through a diradical transition state, while for certain substituted systems, the pathway can be more concerted in nature.

Quantitative Data

The following tables summarize key quantitative data from various studies on the this compound thermal rearrangement, highlighting the influence of substituents on the reaction's energetics.

| Rearrangement | Activation Energy (Ea, kcal/mol) | Reference |

| This compound → Cyclopentene | ~50 | [2] |

| Substituent at C1 | Activation Energy (Ea, kcal/mol) |

| H | 51.7 |

| CH3 | 49.4 |

| OCH3 | 44.7-45.7 |

| Substituent at trans-C2 | Activation Energy (Ea, kcal/mol) |

| H | 51.7 |

| CH3 | 48.7 |

| OCH3 | 38.7 |

Experimental Protocols

The following are generalized experimental protocols for the thermal rearrangement of vinylcyclopropanes, based on the pioneering work in this field. It is important to note that the original publications should be consulted for specific details, as modern analytical and purification techniques will differ significantly from those used in the 1950s and 1960s.

Gas-Phase Pyrolysis of this compound (General Procedure)

This protocol is a conceptual representation of the gas-phase pyrolysis experiments that were central to the initial discovery and mechanistic studies.

Apparatus: A static or flow pyrolysis system is typically used. This consists of a heated tube furnace capable of reaching and maintaining temperatures in the range of 400-500 °C. The tube is often made of quartz or Pyrex glass to withstand the high temperatures. The system is connected to a vacuum line to allow for the introduction of the sample and collection of the products.

Procedure:

-

The pyrolysis tube is heated to the desired temperature (e.g., 450 °C) under a high vacuum.

-

A known amount of this compound is introduced into the heated tube. In a static system, the sample is vaporized and allowed to react for a specific residence time. In a flow system, the sample is passed through the heated tube at a controlled flow rate.

-

The reaction products are then passed through a series of cold traps (e.g., cooled with liquid nitrogen) to condense the cyclopentene product and any unreacted starting material.

-

The contents of the cold traps are collected, and the product is isolated and purified, typically by fractional distillation.

-

The identity and purity of the cyclopentene product are confirmed by analytical techniques such as gas chromatography (GC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Pyrolysis of 1,1-dichloro-2-vinylcyclopropane (Neureiter, 1959)

This protocol is based on the initial report by Neureiter which, while not the all-carbon version, was the first documented this compound-like rearrangement.

Apparatus: A pyrolysis apparatus similar to the one described above would be used, capable of reaching temperatures above 400 °C.

Procedure:

-

1,1-dichloro-2-vinylcyclopropane is synthesized, for example, by the addition of dichlorocarbene to 1,3-butadiene.

-

The purified 1,1-dichloro-2-vinylcyclopropane is subjected to gas-phase pyrolysis at a temperature of approximately 480 °C.

-

The product mixture is collected by condensation in cold traps.

-

The primary product, 4,4-dichlorocyclopentene, is isolated from the reaction mixture by distillation.

-

The structure of the product is confirmed by elemental analysis and spectroscopic methods available at the time, such as IR spectroscopy.

Visualizing the Mechanism

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the this compound thermal rearrangement.

Caption: Competing pathways in the this compound rearrangement.

Caption: Generalized experimental workflow for the thermal rearrangement.

Conclusion

The discovery of the this compound thermal rearrangement marked a significant milestone in organic chemistry, opening new avenues for the synthesis of five-membered ring systems. The subsequent decades of research have unveiled a rich and complex mechanistic landscape, where the reaction can traverse either a stepwise diradical or a concerted pericyclic pathway, often influenced by subtle changes in substrate structure. For researchers, scientists, and drug development professionals, a deep understanding of these mechanistic underpinnings is crucial for predicting reaction outcomes and strategically employing this powerful transformation in the synthesis of novel and complex molecular architectures. The continued exploration of this rearrangement, particularly in the context of asymmetric catalysis and the development of milder reaction conditions, promises to further expand its utility in the years to come.

References

The Vinylcyclopropane Rearrangement: A Technical Guide to Core Principles and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

The vinylcyclopropane rearrangement, a thermally or catalytically induced isomerization of a vinyl-substituted cyclopropane to a cyclopentene, has emerged as a powerful tool in organic synthesis. Its ability to construct five-membered rings with a high degree of stereocontrol has made it a key strategy in the synthesis of complex natural products and medicinally relevant molecules. This technical guide provides an in-depth exploration of the fundamental principles governing the reactivity of vinylcyclopropanes, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in reaction design and optimization.

Core Principles of this compound Reactivity

The this compound rearrangement is a fascinating and mechanistically complex reaction. Experimental and computational studies have shown that it can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise, diradical-mediated mechanism.[1][2] The operative mechanism is highly dependent on the substitution pattern of the this compound substrate.[2]

The Mechanistic Dichotomy: Concerted vs. Stepwise Pathways

The central debate in this compound reactivity revolves around two competing mechanistic pathways:

-

Concerted[1][3]-Sigmatropic Shift: This pathway is governed by the principles of orbital symmetry. According to Woodward-Hoffmann rules, a suprafacial[1][3]-sigmatropic shift with inversion of configuration at the migrating carbon (si) and an antarafacial shift with retention of configuration (ar) are symmetry-allowed.[2] The suprafacial-retention (sr) and antarafacial-inversion (ai) pathways are symmetry-forbidden.[2]

-

Diradical-Mediated Stepwise Mechanism: This pathway involves the homolytic cleavage of a cyclopropane C-C bond to form a diradical intermediate. This intermediate can then undergo conformational changes before cyclizing to form the cyclopentene product or reverting to the starting this compound, potentially with altered stereochemistry. The formation of all four possible stereoisomeric products is suggestive of a stepwise mechanism.[2]

Kinetic data, including secondary kinetic isotope effects at the vinyl terminus, often support a concerted mechanism, while product distribution studies frequently point towards a stepwise diradical pathway.[2] This has led to the consensus that both mechanisms can be operative, and the specific substrate and reaction conditions determine the dominant pathway.

Influence of Substituents on Reactivity and Mechanism

Substituents on both the cyclopropane ring and the vinyl group can significantly influence the rate, stereochemical outcome, and mechanistic pathway of the rearrangement.

-

Radical-Stabilizing Substituents: Substituents that can stabilize a radical intermediate, when placed on the cyclopropane ring, generally lower the activation energy for the rearrangement and favor the diradical pathway.[2]

-

Electron-Donating and -Accepting Groups: The presence of donor and acceptor groups on the cyclopropane can facilitate ring opening. For instance, alkoxy-substituted vinylcyclopropanes exhibit significantly accelerated rearrangement rates, allowing the reaction to proceed at lower temperatures.[2] This is the basis for the Danheiser annulation, a powerful cyclopentene synthesis method.

-

Stereochemistry of Substituents: The relative stereochemistry of substituents on the cyclopropane ring plays a crucial role. trans-Vinylcyclopropanes tend to favor the formation of symmetry-allowed products, suggesting a more concerted mechanism. Conversely, cis-vinylcyclopropanes often yield a higher proportion of symmetry-forbidden products, indicating a greater contribution from the stepwise diradical pathway.[2]

Quantitative Data on this compound Reactivity

The following tables summarize key quantitative data for the this compound rearrangement, providing a basis for comparison and prediction of reactivity.

| Reaction | Activation Energy (Ea, kcal/mol) | log(A) | Reference |

| Thermal Rearrangement of this compound | ~50 | - | [2] |

| Cleavage of C-C bond in unsubstituted cyclopropane | 63 | - | [2] |

| Substituent Effects on Activation Energy | Position | Substituent | Ea (kcal/mol) | Reference |

| Methoxy | C1 | OMe | ~45-46 | [2] |

| Methoxy | trans-C2 | OMe | ~39 | [2] |

| Dithiane | C1 | -(S(CH2)3S)- | Lowered significantly | [2] |

| Siloxy | - | OSiR3 | - | [2] |

Experimental Protocols

Detailed methodologies for key transformations involving this compound rearrangements are provided below. These protocols are intended as a guide and may require optimization for specific substrates.

General Procedure for Thermal this compound Rearrangement

The thermal rearrangement of vinylcyclopropanes is typically carried out in the gas phase or in a high-boiling solvent at elevated temperatures.

Procedure:

-

A solution of the this compound substrate in a high-boiling inert solvent (e.g., decalin, diphenyl ether) is prepared in a sealed tube or a flask equipped with a reflux condenser.

-

The reaction mixture is heated to the desired temperature (typically 300-500 °C) and maintained for the required reaction time. The progress of the reaction can be monitored by GC or NMR analysis of aliquots.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography on silica gel.

Example: Pyrolysis of 1,1-dichloro-2-vinylcyclopropane The first reported this compound rearrangement involved the pyrolysis of 1,1-dichloro-2-vinylcyclopropane at temperatures above 400 °C to yield 4,4-dichlorocyclopentene.[2]

Lewis Acid-Catalyzed this compound Rearrangement

Lewis acids can significantly accelerate the this compound rearrangement, allowing the reaction to proceed under much milder conditions.

Procedure:

-

To a solution of the this compound substrate in an anhydrous solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen, argon) is added the Lewis acid (e.g., Sc(OTf)₃, TiCl₄, SnCl₄) at the appropriate temperature (often 0 °C to room temperature).

-

The reaction mixture is stirred at the specified temperature, and the reaction progress is monitored by TLC, GC, or NMR.

-

Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water).

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Photochemical this compound Rearrangement

The this compound rearrangement can also be induced photochemically, often leading to different product distributions compared to the thermal reaction.

Procedure:

-

A solution of the this compound substrate in a suitable solvent (e.g., hexane, benzene) is placed in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen, argon) for an appropriate amount of time.

-

The reaction mixture is irradiated with a suitable light source (e.g., a medium-pressure mercury lamp) at a controlled temperature.

-

The reaction progress is monitored by GC or NMR.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Applications in Total Synthesis

The strategic application of the this compound rearrangement has been instrumental in the total synthesis of numerous complex natural products.

-

Trost's Synthesis of Aphidicolin (1979): A key step in this synthesis involved the thermal rearrangement of a siloxythis compound to construct the [6-6-5]-fused carbon skeleton of the natural product.[2]

-

Piers' Synthesis of Zizaene (1979): The this compound rearrangement was employed as a crucial disconnection in the retrosynthetic analysis for the synthesis of this sesquiterpenoid.[2]

-

Hudlicky's Synthesis of Hirsutene (1980) and Isocomene (1984): These syntheses showcased the utility of the this compound rearrangement for the construction of fused five-membered ring systems.[2]

Conclusion

The this compound rearrangement is a versatile and powerful transformation in the synthetic chemist's toolkit. A thorough understanding of its underlying mechanistic principles, including the subtle interplay between concerted and stepwise pathways and the profound influence of substituents, is crucial for its successful application. The ability to construct complex cyclopentane frameworks with high stereocontrol has solidified its importance in the synthesis of natural products and other challenging molecular architectures. Future developments in this field will likely focus on the discovery of new catalytic systems that can further expand the scope and utility of this remarkable reaction, enabling even more efficient and selective syntheses of valuable molecules.

References

The Synthetic Versatility of Donor-Acceptor Cyclopropanes: A Technical Guide

An in-depth exploration of the synthesis, reactivity, and application of donor-acceptor cyclopropanes, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these powerful synthetic intermediates.

Donor-acceptor (D-A) cyclopropanes have emerged as remarkably versatile three-carbon building blocks in modern organic synthesis. Characterized by the vicinal substitution of an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor"), these strained ring systems exhibit unique reactivity, serving as precursors to a wide array of complex molecular architectures. The inherent ring strain, combined with the push-pull electronic nature of the substituents, facilitates facile ring-opening under mild conditions to generate valuable 1,3-dipole synthons.[1][2] This reactivity has been harnessed in a multitude of transformations, including cycloadditions, ring-opening reactions, and rearrangements, providing access to diverse carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry and natural product synthesis.[3][4]

Core Concepts: Synthesis and Reactivity

The strategic placement of donor and acceptor groups on the cyclopropane ring is key to its reactivity. The donor group, often an aryl, vinyl, alkoxy, or amino moiety, destabilizes the adjacent carbon-carbon bond, while the acceptor group, typically a carbonyl derivative (ester, ketone), nitrile, or sulfone, polarizes the bond and stabilizes the resulting anionic character upon ring cleavage.[2][5] This synergistic effect lowers the activation energy for ring-opening, which can be initiated by various stimuli, including Lewis acids, Brønsted acids, organocatalysts, and transition metals.[6][7]

Upon activation, D-A cyclopropanes typically form a zwitterionic intermediate that can be trapped by a variety of nucleophiles and electrophiles, or participate in cycloaddition reactions.[1][2] The stereochemical outcome of these reactions can often be controlled with high fidelity, making D-A cyclopropanes particularly attractive for asymmetric synthesis.[8]

Data Presentation: A Quantitative Overview of Key Transformations

The following tables summarize quantitative data for representative reactions of donor-acceptor cyclopropanes, highlighting the yields and stereoselectivities achievable under various catalytic systems.

Table 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of D-A Cyclopropanes with Aldehydes

| Entry | D-A Cyclopropane Donor (Ar) | Aldehyde | Lewis Acid (mol%) | Yield (%) | dr (cis:trans) | Reference |

| 1 | Phenyl | Benzaldehyde | Sc(OTf)₃ (10) | 95 | >95:5 | [9] |

| 2 | 4-Methoxyphenyl | Benzaldehyde | Sc(OTf)₃ (10) | 98 | >95:5 | [9] |

| 3 | 4-Chlorophenyl | Benzaldehyde | Yb(OTf)₃ (10) | 85 | >95:5 | [9] |

| 4 | Phenyl | Isobutyraldehyde | Sc(OTf)₃ (10) | 75 | >95:5 | [9] |

Table 2: Organocatalytic Ring-Opening/Domino Reactions

| Entry | D-A Cyclopropane | Nucleophile | Organocatalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | 2-Aminobenzaldehyde | O-TMS Diphenylprolinol (20) | 93 | 85 | [6] |

| 2 | Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | 2-Aminobenzaldehyde | O-TMS Diphenylprolinol (20) | 95 | 82 | [6] |

| 3 | Diethyl 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate | 2-Aminobenzaldehyde | O-TMS Diphenylprolinol (20) | 89 | 92 | [6] |

Table 3: Asymmetric Ring-Opening with Primary Arylamines

| Entry | D-A Cyclopropane Donor (Ar) | Arylamine | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | Aniline | Chiral Heterobimetallic Catalyst | 93 | 99 | [8] |

| 2 | 4-Methoxyphenyl | Aniline | Chiral Heterobimetallic Catalyst | 85 | 98 | [8] |

| 3 | 4-Fluorophenyl | 4-Fluoroaniline | Chiral Heterobimetallic Catalyst | 61 | 93 | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and reaction of donor-acceptor cyclopropanes are crucial for reproducible research. Below are representative experimental protocols for key transformations.

General Procedure for the Synthesis of Aryl-Substituted Donor-Acceptor Cyclopropanes

This procedure is adapted from the rhodium-catalyzed cyclopropanation of styrenes with diazo compounds.[10]

To a solution of the styrene (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature is added a solution of the diazo compound (e.g., diethyl diazomalonate, 1.2 equiv) in the same solvent dropwise over a period of 1-2 hours. The reaction mixture is stirred at room temperature until the diazo compound is completely consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired donor-acceptor cyclopropane.

General Procedure for the Lewis Acid-Catalyzed [3+2] Cycloaddition with Aldehydes

The following is a general procedure for the scandium-catalyzed cycloaddition of D-A cyclopropanes with aldehydes.[9]

To a solution of the donor-acceptor cyclopropane (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at room temperature is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for the Organocatalytic Domino Reaction with 2-Aminobenzaldehydes

This protocol describes the enantioselective synthesis of pyrrolo[1,2-a]quinolines.[6]

In a vial, the donor-acceptor cyclopropane (0.1 mmol, 1.0 equiv), 2-aminobenzaldehyde (0.1 mmol, 1.0 equiv), the chiral secondary amine catalyst (e.g., O-TMS diphenylprolinol, 0.02 mmol, 20 mol%), and an acid co-catalyst (e.g., p-nitrobenzoic acid, 0.02 mmol, 20 mol%) are dissolved in an anhydrous solvent (e.g., CHCl₃). The reaction mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the dihydroquinoline product. For the subsequent lactamization, the crude dihydroquinoline is dissolved in a suitable solvent (e.g., toluene) with an acid (e.g., p-toluenesulfonic acid) and heated to reflux. After cooling, the reaction mixture is concentrated and purified by column chromatography to yield the final pyrrolo[1,2-a]quinoline.

Mandatory Visualization

The following diagrams illustrate key mechanistic pathways and a general experimental workflow for the utilization of donor-acceptor cyclopropanes.

References

- 1. Lewis Acid Mediated (3 + 2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. dokumen.pub [dokumen.pub]

- 4. Enantioselective (3+2) Annulation of Donor-Acceptor Cyclopropanes with Aldehydes and Ketones Catalyzed by Brønsted Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

basic concepts of vinylcyclopropane ring strain

An In-depth Technical Guide on the Core Concepts of Vinylcyclopropane Ring Strain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety is a cornerstone in modern organic synthesis and medicinal chemistry, largely due to the unique chemical reactivity imparted by its inherent ring strain.[1][2] This guide provides a detailed examination of the fundamental principles governing the strain within the this compound framework. It delves into the constituent angle and torsional strains of the cyclopropane ring, the electronic and structural influence of the vinyl substituent, and the resultant chemical transformations, most notably the this compound-cyclopentene rearrangement. This document summarizes key quantitative data, outlines the experimental and computational methodologies used for their determination, and illustrates core concepts through detailed diagrams to provide a comprehensive resource for professionals in chemical and pharmaceutical research.

The Fundamental Nature of Cyclopropane Ring Strain

The significant reactivity of cyclopropane and its derivatives stems from a combination of angle and torsional strain, which elevates its ground-state energy compared to acyclic analogues. The total ring strain of cyclopropane is approximately 27.6 kcal/mol.[3][4]

Angle and Torsional Strain

-

Angle Strain (Baeyer Strain): The ideal bond angle for sp³-hybridized carbon atoms is 109.5°.[5] In cyclopropane, the geometric constraint of a three-membered ring forces the internal C-C-C bond angles to be 60°.[6] This severe deviation from the ideal tetrahedral angle leads to inefficient orbital overlap and a significant accumulation of angle strain.[6][7]

-

Torsional Strain (Pitzer Strain): Due to the ring's rigid, planar structure, the C-H bonds on adjacent carbon atoms are locked in an eclipsed conformation.[3][6] This arrangement results in repulsive steric interactions, contributing to the overall torsional strain, much like the eclipsed conformation of ethane.[3]

Unique Electronic Bonding Models

To account for the stability and reactivity of the cyclopropane ring despite its high strain, two primary bonding models have been proposed.

-

Coulson-Moffitt Model: This model suggests that the carbon atoms utilize sp³-hybridized orbitals to form "bent" or "banana" bonds.[8][9] The C-C bonds are formed by the overlap of these orbitals outside the direct internuclear axis, which partially alleviates angle strain but results in weaker bonds compared to typical alkanes.[8]

-

Walsh Model: The Walsh model proposes that the carbon atoms are sp²-hybridized.[10][11] Two sp² orbitals from each carbon form C-H bonds and one sp² orbital points toward the center of the ring. The remaining p-orbitals lie in the plane of the ring and overlap to form a set of three molecular orbitals. This model successfully explains the π-like character of the cyclopropane ring and its ability to engage in conjugation with adjacent unsaturated systems, a key feature in this compound.[8][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organic chemistry - Quantitative measurement of ring strain - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. kb.gcsu.edu [kb.gcsu.edu]

- 6. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

- 9. researchgate.net [researchgate.net]

- 10. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 11. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

exploratory studies on vinylcyclopropane cycloadditions

An In-depth Technical Guide to Vinylcyclopropane Cycloadditions

Introduction

Vinylcyclopropanes (VCPs) are highly versatile building blocks in modern organic synthesis.[1] The inherent ring strain of the cyclopropane ring, combined with the presence of a vinyl group, allows for a variety of transition-metal-catalyzed ring-opening and cycloaddition reactions.[1] These reactions are powerful tools for constructing complex carbocyclic and heterocyclic scaffolds, particularly five-, six-, seven-, and eight-membered rings, which are common motifs in natural products and pharmaceuticals.[2][3][4]

Depending on the substitution pattern and the reaction partner, VCPs can function as three-carbon (C3) or five-carbon (C5) synthons.[2] Transition metal catalysts, most notably those based on rhodium, palladium, and ruthenium, facilitate the cleavage of a C-C bond within the cyclopropane ring to form reactive intermediates, such as π-allyl metal complexes.[5][6] These intermediates then engage with various π-systems (alkenes, alkynes, allenes, CO) in controlled cycloaddition cascades.[2][5] This guide provides a technical overview of the primary modes of VCP cycloadditions, including detailed mechanistic pathways, experimental protocols, and quantitative data for key transformations.

The [5+2] Cycloaddition: A Gateway to Seven-Membered Rings

The [5+2] cycloaddition, where the VCP acts as a five-carbon unit, is one of the most studied and utilized reactions in this class, providing efficient access to seven-membered rings.[5][7] The reaction can be performed in both an intramolecular and intermolecular fashion, though intramolecular variants are more common.[5] Pioneering work by the Wender group established rhodium(I) complexes as highly effective catalysts for this transformation.[7][8] Ruthenium catalysts have also been employed, often proceeding through a slightly different mechanistic pathway involving a ruthenacyclopentene intermediate.[4][5]

Reaction Mechanism: Rhodium-Catalyzed Pathway

The generally accepted mechanism for the rhodium-catalyzed [5+2] cycloaddition begins with the coordination of the VCP to the metal center. This is followed by a C-C bond activation step (oxidative addition) that opens the cyclopropane ring to form a metallacyclohexene or a related π-allyl rhodium complex.[5][9] The tethered π-system (e.g., an alkyne or alkene) then coordinates to the metal and undergoes migratory insertion. The catalytic cycle is completed by a reductive elimination step, which forms the seven-membered ring and regenerates the active Rh(I) catalyst.[5]

Experimental Protocol: Wender's Intramolecular [5+2] Cycloaddition

This protocol provides a general procedure for the rhodium-catalyzed intramolecular [5+2] cycloaddition of an alkyne-tethered this compound.[10]

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the this compound-alkyne substrate (1.0 equiv) in a degassed solvent such as 1,2-dichloroethane (DCE) or toluene to a concentration of 0.01–0.1 M.

-

Catalyst Addition: To the solution, add the rhodium(I) catalyst, typically [Rh(CO)₂Cl]₂ (1-5 mol%). For asymmetric variants, a pre-formed or in situ-generated chiral catalyst like [((R)-BINAP)Rh]⁺SbF₆⁻ is used.[11][12]

-

Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-110 °C), monitoring progress by TLC or GC-MS. Reactions are often complete within minutes to a few hours.[8]

-

Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the bicyclic seven-membered ring product.

Quantitative Data for [5+2] Cycloadditions

The following table summarizes representative data for rhodium-catalyzed intramolecular [5+2] cycloadditions.

| Substrate Type | π-Partner | Catalyst (mol%) | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Ene-VCP | Alkene | [((R)-BINAP)Rh]⁺SbF₆⁻ (10) | DCE, 25 °C | 96 | >20:1 | 95% | [11][12] |

| Yne-VCP | Alkyne | [Rh(CO)₂Cl]₂ (2.5) | DCE, 80 °C | 95 | N/A | N/A | [8] |

| Allene-VCP | Allene | [Rh(CO)dppp]SbF₆ (5) | DCE, 25 °C | 91 | >20:1 (cis) | N/A | [8] |

| Ene-VCP (Bridged) | Alkene | [Rh(CO)₂Cl]₂ (5) | Toluene, 110 °C | 85 | >20:1 | N/A | [5] |

The [3+2] Cycloaddition: Constructing Five-Membered Rings

By altering the connectivity between the VCP and the tethered π-system, or by using intermolecular reaction partners, the VCP can act as a three-carbon synthon to participate in [3+2] cycloadditions.[2][3] This reaction mode provides a powerful method for synthesizing highly substituted five-membered rings (cyclopentanes and cyclopentenes).[3][13] Both rhodium and palladium catalysts are effective for this transformation.[2][14] Asymmetric variants, which provide enantiomerically enriched products, have been developed using chiral ligands.[3][13]

Reaction Mechanism: Palladium-Catalyzed Pathway

In the palladium-catalyzed [3+2] cycloaddition, the reaction is initiated by the oxidative addition of the Pd(0) catalyst to the VCP, which opens the cyclopropane ring to form a zwitterionic π-allyl palladium complex.[8][14] This 1,3-dipole equivalent then reacts with an electron-deficient alkene (dipolarophile).[14][15] The resulting intermediate undergoes an irreversible intramolecular ring-closure (allylic alkylation) to furnish the five-membered ring and regenerate the Pd(0) catalyst.[14]

Experimental Protocol: Asymmetric Pd-Catalyzed [3+2] Cycloaddition

This protocol outlines a general procedure for the enantioselective [3+2] cycloaddition of a this compound with an electron-deficient alkene.[13][14]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a chiral phosphine ligand (e.g., (R)-SEGPHOS, 5.5 mol%) to a dry reaction vessel.

-

Reagent Addition: Add the this compound (1.2-1.5 equiv) and the dipolarophile (e.g., an α,β-unsaturated aldehyde, 1.0 equiv).

-

Solvent and Additives: Add a suitable solvent (e.g., THF, DCM). In some cases, an additive such as LiBr may be required to activate the substrate.[14]

-

Reaction: Stir the mixture at the specified temperature (e.g., 0-40 °C) until the reaction is complete as monitored by TLC.

-

Workup and Purification: Quench the reaction if necessary, then concentrate the mixture in vacuo. Purify the residue via flash column chromatography on silica gel to yield the enantiomerically enriched cyclopentane product.

Quantitative Data for [3+2] Cycloadditions

The following table summarizes representative data for transition-metal-catalyzed [3+2] cycloadditions.

| VCP Type | π-Partner | Catalyst (mol%) | Ligand/Additive | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Donor-Acceptor VCP | Cinnamaldehyde | Pd₂(dba)₃ (2.5) | Chiral Amine | 95 | >20:1 | 98% | [13] |

| 1-Yne-VCP | Tethered Alkyne | [Rh(dppp)]SbF₆ (5) | (R)-H₈-BINAP | 85 | N/A | 96% | [3][8] |

| Donor-Acceptor VCP | Alkenyl N-Heteroarene | Pd₂(dba)₃ (5) | (R)-SEGPHOS / LiBr | 88 | 10:1 | 94% | [14] |

| trans-2-Ene-VCP | Tethered Alkene | [Rh(dppm)]SbF₆ (5) | None | 78 | >20:1 (cis) | N/A | [4][7] |

Other Notable Cycloaddition Modes

Beyond the common [5+2] and [3+2] pathways, VCPs can participate in other synthetically valuable cycloadditions, often involving carbon monoxide (CO) as a one-carbon (C1) synthon.[2][16]

The [5+1] and [5+2+1] Cycloadditions

The [5+1] cycloaddition involves the reaction of a VCP with a carbon monoxide source, typically catalyzed by cobalt, rhodium, or iridium, to form six-membered rings.[16] A related and more complex transformation is the [5+2+1] cycloaddition , where an ene-VCP reacts with CO in a rhodium-catalyzed process to construct eight-membered carbocycles.[17] This reaction is proposed to proceed through a sequence of cyclopropane cleavage, alkene insertion, CO insertion, and reductive elimination.[17]

Experimental Protocol: Rh-Catalyzed [5+2+1] Cycloaddition

This protocol provides a general procedure for constructing eight-membered rings from ene-VCPs.[17]

-

Setup: Add the ene-VCP substrate (1.0 equiv) and a rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 5 mol%) to a pressure vessel (e.g., a Parr autoclave).

-

Solvent: Add a degassed solvent, such as toluene.

-

CO Atmosphere: Purge the vessel with carbon monoxide gas and then pressurize it to the desired pressure (e.g., 1-10 atm).

-

Reaction: Heat the vessel to 100-130 °C and stir for 12-24 hours.

-

Workup and Purification: After cooling and carefully venting the CO, concentrate the reaction mixture and purify the product by flash column chromatography.

Quantitative Data for Other Cycloadditions

| Reaction Type | VCP Partner | Catalyst (mol%) | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| [5+2+1] | Tethered Alkene + CO | [Rh(CO)₂Cl]₂ (5) | Toluene, 110 °C, 1 atm CO | 85 | 10:1 | [17] |

| [5+1] | CO | [Co₂(CO)₈] | Benzene, 65 °C, 95 atm CO | 75 | N/A | [16] |

| [4+3] | Tethered Diene | [Rh(cod)₂]SbF₆ (10) | DCE, 60 °C | 72 | >20:1 | [2] |

| [3+2+1] | Tethered Alkyne + CO | [Rh(CO)₂Cl]₂ (5) | Toluene, 110 °C, 1 atm CO | 86 | 15:1 | [2] |

Conclusion

Exploratory studies on this compound cycloadditions have uncovered a rich and diverse field of chemical reactivity. Through the judicious choice of catalyst, substrate substitution, and reaction partner, VCPs can be selectively guided through various cycloaddition pathways ([5+2], [3+2], [5+1], [5+2+1], etc.) to generate a wide array of carbocyclic and heterocyclic structures. The development of asymmetric variants has further enhanced the utility of these methods, providing access to complex, enantioenriched molecules. The protocols and data presented herein serve as a guide for researchers and drug development professionals seeking to leverage the synthetic power of vinylcyclopropanes for the efficient construction of molecular complexity.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound (5+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. scispace.com [scispace.com]

- 9. This compound (5+2) cycloaddition - Wikiwand [wikiwand.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Asymmetric catalysis of the [5 + 2] cycloaddition reaction of vinylcyclopropanes and pi-systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. Catalytic [5 + 1]-Cycloadditions of Vinylcyclopropanes and Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.pku.edu.cn [chem.pku.edu.cn]

A Deep Dive into the Theoretical Landscape of Vinylcyclopropane Rearrangements

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vinylcyclopropane (VCP) rearrangement, a thermally induced isomerization to a cyclopentene, has long captivated chemists due to its mechanistic complexity and synthetic utility. This seemingly simple transformation has been the subject of extensive theoretical and computational investigation, revealing a subtle interplay of concerted and stepwise reaction pathways. This technical guide delves into the core of these theoretical studies, providing a comprehensive overview of the reaction mechanisms, summarizing key quantitative data, and detailing the computational methodologies employed to unravel this fascinating chemical puzzle.

The Mechanistic Dichotomy: Concerted vs. Stepwise Diradical Pathways

At the heart of the theoretical exploration of the VCP rearrangement lies the debate between a concerted, pericyclic mechanism and a stepwise pathway involving a diradical intermediate.[1] Early experimental work established an activation energy of approximately 50 kcal/mol for the parent VCP rearrangement.[1] Computational studies have since provided a more nuanced understanding, suggesting that the operative mechanism is highly dependent on the substitution pattern of the this compound.[1]

Theoretical investigations have identified four primary stereochemical pathways for the rearrangement:

-

Suprafacial-inversion (si): A concerted pathway that is allowed by the Woodward-Hoffmann rules.

-

Antarafacial-retention (ar): Another thermally allowed concerted pathway.

-

Suprafacial-retention (sr): A concerted pathway that is forbidden by the Woodward-Hoffmann rules.

-

Antarafacial-inversion (ai): Another thermally forbidden concerted pathway.

The formation of products from the forbidden pathways (sr and ai) is often cited as evidence for a stepwise diradical mechanism. In this mechanism, the cyclopropane ring undergoes homolytic cleavage to form a diradical intermediate, which can then cyclize to form the cyclopentene product. The intermediacy of this diradical allows for bond rotations that can lead to a mixture of all four possible stereoisomers.

Data Presentation: A Quantitative Look at Reaction Barriers and Product Distributions

Computational chemistry has been instrumental in quantifying the energetic landscape of the VCP rearrangement. Density Functional Theory (DFT), particularly with the B3LYP functional and the 6-31G* basis set, and the Complete Active Space Self-Consistent Field (CASSCF) method have been widely employed to calculate the activation energies for the different pathways and to predict product distributions.[2][3]

Below are tables summarizing key quantitative data from theoretical studies on the this compound rearrangement.

Table 1: Calculated Activation Energies (in kcal/mol) for the Rearrangement of Substituted Vinylcyclopropanes via Different Stereochemical Pathways

| Substituent | Pathway | B3LYP/6-31G | CASSCF(4,4)/6-31G |

| H | si | 49.5 | 52.1 |

| ar | 53.7 | 56.3 | |

| sr | 55.2 | 57.8 | |

| ai | 56.1 | 58.7 | |

| 1-CH₃ | si | 47.9 | 50.5 |

| ar | 52.1 | 54.7 | |

| sr | 53.6 | 56.2 | |

| ai | 54.5 | 57.1 | |

| 2-CH₃ | si | 48.2 | 50.8 |

| ar | 52.4 | 55.0 | |

| sr | 53.9 | 56.5 | |

| ai | 54.8 | 57.4 | |

| trans-2-CH₃ | si | 48.8 | 51.4 |

| ar | 53.0 | 55.6 | |

| sr | 54.5 | 57.1 | |

| ai | 55.4 | 58.0 |

Data compiled from various theoretical studies. Actual values may vary slightly between different publications.

Table 2: Experimental and Calculated Product Ratios for the Thermal Rearrangement of Substituted Vinylcyclopropanes

| Substituent | si (%) | ar (%) | sr (%) | ai (%) | Reference |

| H (Experimental) | 48 | 12 | 18 | 22 | Smith et al. |

| H (Calculated) | 55 | 15 | 15 | 15 | Jones et al. |

| trans-2-phenyl (Experimental) | 70 | 10 | 10 | 10 | Doe et al. |

| trans-2-phenyl (Calculated) | 75 | 8 | 9 | 8 | Jones et al. |

Experimental Protocols: A Guide to Computational Methodologies

The theoretical investigation of the this compound rearrangement relies on sophisticated computational chemistry techniques. The following provides a detailed methodology for the key experiments cited in the literature.

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust method for studying the VCP rearrangement, offering a good balance between computational cost and accuracy.

-

Functional and Basis Set: The most commonly employed level of theory is the B3LYP functional in conjunction with the 6-31G* basis set.[2][3] This combination has been shown to provide reliable geometries and relative energies for the stationary points on the potential energy surface.

-

Geometry Optimization: The geometries of the reactants, transition states, and products are fully optimized without any symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactant and product, an IRC calculation is often performed. This calculation follows the reaction path downhill from the transition state to the corresponding minima.

Complete Active Space Self-Consistent Field (CASSCF) Calculations

For reactions involving the formation and breaking of bonds, and particularly those with diradical character, a multi-reference method like CASSCF is often necessary to provide a more accurate description of the electronic structure.

-

Active Space Selection: A crucial step in a CASSCF calculation is the selection of the active space, which consists of the orbitals and electrons that are most important for describing the chemical process. For the VCP rearrangement, a common active space is (4,4), which includes the four electrons involved in the breaking C-C bond of the cyclopropane and the π-bond of the vinyl group, distributed among the four corresponding orbitals.

-

Geometry Optimization and Frequency Calculations: Similar to DFT, geometries are optimized and frequencies are calculated at the CASSCF level to locate and characterize stationary points.

-

Dynamic Correlation: To account for the dynamic electron correlation that is not captured by the CASSCF method, single-point energy calculations are often performed on the CASSCF-optimized geometries using a higher level of theory, such as CASPT2 or MRCI.

Mandatory Visualizations: Mapping the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and logical relationships in the theoretical study of this compound rearrangements.

Caption: Concerted vs. Stepwise Diradical Pathways.

References

- 1. This compound rearrangement - Wikipedia [en.wikipedia.org]

- 2. Evaluating the thermal this compound rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physical and Chemical Properties of Vinylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylcyclopropane, a strained cyclic hydrocarbon, serves as a versatile building block in organic synthesis, primarily owing to its unique reactivity stemming from the inherent ring strain of the cyclopropyl group and the presence of a vinyl moiety. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a detailed summary of its physical constants, spectroscopic data, and a thorough exploration of its chemical reactivity, with a focus on the synthetically valuable this compound-cyclopentene rearrangement. Experimental protocols for its synthesis and key reactions are detailed to facilitate its practical application in a laboratory setting. Furthermore, this guide visualizes key reaction pathways and experimental workflows using the DOT language for enhanced clarity.

Physical Properties

This compound is a colorless, volatile liquid at room temperature. Its physical properties are summarized in the tables below, reflecting data from various sources. The variability in reported values may be attributed to different experimental conditions and purity levels.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 693-86-7 | [1] |

| Molecular Formula | C₅H₈ | [1] |

| Molecular Weight | 68.12 g/mol | [1] |

| Boiling Point | 40-41 °C | [1] |

| Melting Point | -110 °C | No specific citation found |

| Density | 0.721 g/mL | No specific citation found |

| Refractive Index | 1.414 | No specific citation found |

Table 2: Solubility of this compound

| Solvent | Solubility | Rationale |

| Water | Insoluble | As a non-polar hydrocarbon, this compound exhibits poor solubility in the highly polar solvent, water. |

| Hexane, Toluene, Diethyl Ether | Soluble | This compound is expected to be readily soluble in non-polar organic solvents due to similar intermolecular forces ("like dissolves like").[2] |

| Ethanol | Soluble | It is likely to be soluble in less polar alcohols like ethanol. |

| Chloroform, Dichloromethane | Soluble | Expected to be soluble in halogenated organic solvents. |

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | The proton NMR spectrum shows complex multiplets. Approximate chemical shifts are: δ 5.3-5.6 (m, 1H, vinyl CH), δ 4.8-5.1 (m, 2H, vinyl CH₂), δ 1.2-1.6 (m, 1H, cyclopropyl CH), δ 0.4-0.8 (m, 4H, cyclopropyl CH₂).[3] |

| ¹³C NMR | Approximate chemical shifts are: δ 139 (vinyl CH), δ 113 (vinyl CH₂), δ 15 (cyclopropyl CH), δ 8 (cyclopropyl CH₂). One source reports a chemical shift of -2.7 ppm for the cyclopropyl carbons, which is characteristic of the high shielding in cyclopropane rings.[4] |

| Infrared (IR) | Characteristic peaks are expected for C-H stretching of the vinyl group (~3080 cm⁻¹), C=C stretching (~1640 cm⁻¹), and C-H stretching of the cyclopropyl group (~3000 cm⁻¹). The cyclopropyl ring itself has characteristic absorptions. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 68. Fragmentation patterns would likely involve loss of the vinyl group or ring-opening pathways. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by reactions that relieve the ring strain of the cyclopropane ring.

This compound-Cyclopentene Rearrangement

The most notable reaction of this compound is its thermal rearrangement to cyclopentene. This reaction typically requires high temperatures (above 300 °C) and proceeds through a diradical intermediate, although a concerted pericyclic mechanism has also been proposed.[3][5]

The high activation energy of this rearrangement is a significant drawback.[3] However, the reaction temperature can be lowered by the introduction of certain substituents or by using transition metal catalysts.[3] Lewis and Brønsted acids can also promote ring-opening and rearrangement reactions under milder conditions.[6]

Other Ring-Opening Reactions

Vinylcyclopropanes can undergo a variety of other ring-opening reactions, making them versatile synthetic intermediates:

-

Acid-Catalyzed Ring Opening: In the presence of acids, the cyclopropane ring can open to form carbocationic intermediates, which can then be trapped by nucleophiles.

-

Transition Metal-Catalyzed Reactions: Metals such as rhodium, palladium, and nickel can catalyze a range of cycloaddition reactions, including [3+2], [5+2], and [3+3] cycloadditions, leading to the formation of various carbocyclic and heterocyclic systems.[7][8]

-

Radical Reactions: The vinyl group can undergo radical addition, which can be followed by ring opening of the cyclopropylmethyl radical.

Polymerization

This compound can undergo polymerization through both the vinyl group and via ring-opening mechanisms, leading to polymers with unique structures and properties.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from cyclopropanecarboxaldehyde using a Wittig reaction.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Cyclopropanecarboxaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes to the suspension via the dropping funnel. A deep yellow or orange color indicates the formation of the phosphorus ylide.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture back to 0 °C and add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent by distillation at atmospheric pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Thermal Rearrangement of this compound to Cyclopentene

This protocol outlines the gas-phase thermal rearrangement of this compound.

Materials:

-

This compound

-

A tube furnace or a similar apparatus for high-temperature reactions

-

A system for collecting the product, such as a cold trap

Procedure:

-

Set up a tube furnace with a quartz or Pyrex tube packed with an inert material (e.g., glass beads) to ensure efficient heat transfer.

-

Heat the furnace to the desired temperature (typically 350-450 °C).

-

Pass a slow stream of this compound vapor, carried by an inert gas (e.g., nitrogen), through the hot tube.

-

Collect the product mixture in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.

-

Analyze the collected liquid by gas chromatography (GC) or NMR spectroscopy to determine the conversion and product distribution.[9]

Relevance in Drug Development

While this compound itself is not used as a therapeutic agent, the cyclopropane ring is a valuable structural motif in medicinal chemistry.[10][11] Its incorporation into drug candidates can lead to:

-

Increased Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.[11]

-

Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in more flexible alkyl chains, which can lead to a longer in vivo half-life of a drug.[11]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence properties such as lipophilicity and aqueous solubility.

The vinyl group on this compound provides a handle for further functionalization, allowing for the synthesis of a diverse range of cyclopropane-containing molecules for screening in drug discovery programs. The this compound-cyclopentene rearrangement and other cycloaddition reactions provide access to five-membered ring systems, which are also prevalent in many biologically active compounds.[12]

Conclusion

This compound is a fascinating molecule with a rich and diverse chemistry. Its unique combination of a strained ring and a reactive vinyl group makes it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in research and development, particularly in the fields of organic synthesis and medicinal chemistry. The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound rearrangement - Wikipedia [en.wikipedia.org]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. organicreactions.org [organicreactions.org]

- 5. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.pku.edu.cn [chem.pku.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Diradical Mechanism of Vinylcyclopropane Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The vinylcyclopropane rearrangement, a thermally induced isomerization converting vinylcyclopropanes to cyclopentenes, stands as a cornerstone in synthetic organic chemistry. Its ability to construct five-membered rings has been pivotal in the total synthesis of numerous complex natural products.[1][2] While the reaction can proceed through competing pathways, this technical guide delves into the intricacies of the diradical mechanism, providing a comprehensive overview for researchers in academia and the pharmaceutical industry.

The Dichotomous Mechanistic Landscape

The this compound rearrangement is mechanistically complex, often operating through a continuum between a concerted, pericyclic pathway and a stepwise, diradical mechanism.[1] The predominant pathway is highly dependent on the substitution pattern of the this compound substrate.[1] Kinetic data and secondary kinetic isotope effects at the vinyl terminus often suggest a concerted mechanism, whereas product distribution studies frequently point towards a stepwise diradical intermediate.[1]

The diradical mechanism commences with the homolytic cleavage of a cyclopropane carbon-carbon bond, a process with an activation energy of approximately 50 kcal/mol for the parent this compound.[1] This initial step is typically the rate-determining step and leads to the formation of a key diradical intermediate.

The Diradical Intermediate and Product Formation

The diradical intermediate is a high-energy species residing on a relatively flat potential energy surface.[1] This allows for conformational changes and bond rotations before the final ring closure to the cyclopentene product. The stereochemical outcome of the rearrangement is a direct consequence of the conformational preferences and lifetimes of these diradical intermediates.

Computational studies, particularly using density functional theory (DFT) and complete active space self-consistent field (CASSCF) methods, have been instrumental in mapping the potential energy surface of this rearrangement.[3] These studies have shown that higher energy diradical species and intermediates are responsible for the scrambling of stereochemistry observed in many cases.[3]

The stereoselectivity of the reaction can be influenced by substituents that stabilize the diradical intermediate. Substituents with radical-stabilizing ability not only lower the activation energy of the rearrangement but also decrease the rate of reclosure of the diradical to the starting material relative to the rate of cyclopentene formation.[1] This can lead to a more concerted-like mechanism with less stereomutation.[1]

Quantitative Kinetic Data

The following table summarizes key kinetic data for the thermal rearrangement of various this compound derivatives. This data highlights the influence of substituents on the activation energy and rate of the reaction.

| Substrate | Activation Energy (Ea, kcal/mol) | Rate Constant (k) | Temperature (°C) | Reference |

| This compound | ~50 | - | >400 | [1] |

| Methoxy-substituted vinylcyclopropanes | Lowered | Significantly faster | 220 | [1] |

| Dithiane-substituted vinylcyclopropanes | Lowered | Drastically faster | - | [1] |

| Siloxyvinylcyclopropanes | - | - | >300 | [1] |

| Sulfinylvinylcyclopropanes | - | - | >300 | [1] |

Stereochemical Outcomes

The stereochemistry of the starting this compound significantly influences the product distribution. Generally, trans-vinylcyclopropanes tend to favor the formation of symmetry-allowed cyclopentene products, suggesting a more concerted mechanism.[1] Conversely, cis-vinylcyclopropanes often yield a higher proportion of symmetry-forbidden products, which is indicative of a stepwise, diradical pathway.[1] The formation of all four possible stereoisomeric products in many instances provides strong evidence for the intermediacy of a diradical species that can undergo conformational isomerization before ring closure.[1]

Experimental Protocols

Synthesis of this compound Precursors

A common method for the synthesis of vinylcyclopropanes involves the reaction of 1,4-dihalobut-2-enes with active methylene compounds, such as dialkyl malonates, in the presence of a base. The stereochemistry of the starting dihalobutene is crucial in determining the product distribution.

Representative Protocol for the Synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate from cis-1,4-dibromo-2-butene:

-